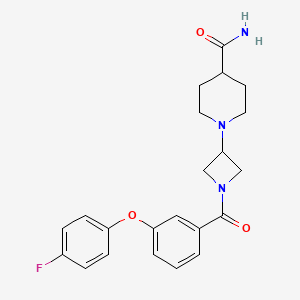![molecular formula C16H11N3OS B2438473 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 852691-84-0](/img/structure/B2438473.png)
2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one” is not explicitly mentioned in the available literature .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available literature .
Scientific Research Applications
- The compound 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one has been studied for its potential as a bronchodilator. The synthesis involved alternative routes, yielding compounds with significant bronchodilatory activity. Structure-activity relationship studies revealed a correlation between the substituent nature and bronchodilatory activity, with longer alkyl chains showing higher activity. Among the compounds tested, one was identified as highly potent, offering new insights into the development of bronchodilators (Bahekar & Ram Rao, 2001).
Antibacterial Activity :
- Another research highlighted the antibacterial potential of derivatives of this compound. Synthesized compounds were evaluated for in vitro antibacterial activity, showing promising results against various bacterial strains. The study, employing molecular docking studies, contributes valuable data to the field of antibacterial drug development (Mood, Boda, & Guguloth, 2022).
Synthesis and Reactivity :
- Research into the synthesis and reactivity of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline derivatives, related to the compound , shed light on potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors. This study not only provides a methodological foundation but also opens pathways for further exploration of biological activities (Kornicka, Sa̧czewski, & Gdaniec, 2004).
Antimicrobial and Antifungal Activities :
- The compound has been incorporated into novel derivatives with reported antimicrobial and antifungal activities. Some derivatives showed pronounced antifungal activity, particularly against C. albicans, highlighting their potential in addressing fungal infections (Patel, Patel, & Patel, 2010).
Mechanochemical Synthesis :
- A study reported the use of DDQ in mechanochemical C–N coupling reactions to synthesize derivatives, including those related to the compound . This method, under solvent-free conditions, presents an innovative approach in the synthesis of such compounds, offering potential for further exploration in various fields of chemistry (Bera, Bhanja, & Mal, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one involves the condensation of 2-phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one with sulfur in the presence of a suitable catalyst.", "Starting Materials": [ "2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Sulfur", "Catalyst" ], "Reaction": [ "Add sulfur and catalyst to a reaction flask containing 2-Phenyl-1,2-dihydroimidazo[1,2-c]quinazolin-3-one", "Heat the reaction mixture to a suitable temperature and stir for a specific time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] } | |
CAS RN |
852691-84-0 |
Molecular Formula |
C16H11N3OS |
Molecular Weight |
293.34 |
IUPAC Name |
2-phenyl-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
InChI |
InChI=1S/C16H11N3OS/c20-15-13(10-6-2-1-3-7-10)18-14-11-8-4-5-9-12(11)17-16(21)19(14)15/h1-9,13,18H |
InChI Key |
YOSDDSNXVDSTLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)
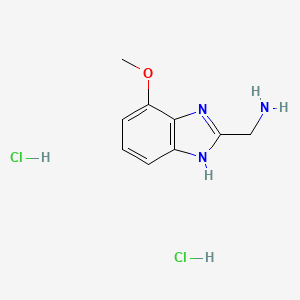
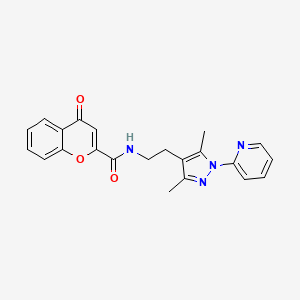
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2438396.png)



![(4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2438405.png)
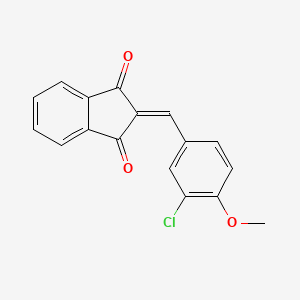
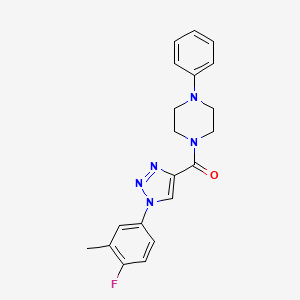
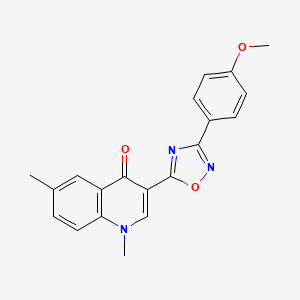
![N-[3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438411.png)
